Colchicine Methanethiosulfonate
Description
Historical Development of Colchicine Derivatives
The development of colchicine derivatives has followed a systematic progression over several decades, building upon the foundational understanding of the parent alkaloid. Colchicine itself has been utilized since approximately 1500 BC, when the autumn crocus was employed to treat joint swelling. The systematic isolation and purification of colchicine occurred in 1820 when French chemists P. S. Pelletier and J. B. Caventou first isolated the compound, followed by P. L. Geiger's purification of the active ingredient in 1833.
The structural determination of colchicine required decades of research, with significant contributions emerging in 1945 when Michael Dewar suggested that among the molecule's three rings, two were seven-member rings. This structural understanding laid the groundwork for subsequent derivative development. The full synthesis of colchicine was achieved by Swiss organic chemist Albert Eschenmoser in 1959, providing the chemical foundation necessary for systematic derivative creation.
The narrow therapeutic index of colchicine and its high toxicity towards normal cells prompted extensive research into derivative compounds that could maintain biological activity while reducing adverse effects. Numerous derivatives have been synthesized and studied for their structure-activity relationships and preferential toxicity profiles. The incorporation of various functional groups, including amides, thioamides, N-arylurea, and cyclic modifications, has resulted in derivatives containing both electron-withdrawing and electron-donating groups.
The classification of colchicine derivatives has evolved to organize compounds based on modifications to specific rings within the colchicine structure, namely ring A, B, and C derivatives. This systematic approach has facilitated the understanding of how structural modifications influence biological activity and has guided the development of specialized derivatives like Colchicine Methanethiosulfonate.
Positioning of Methanethiosulfonate Derivatives in Chemical Research
Methanethiosulfonate derivatives occupy a unique position in chemical research as reactive chemical probes capable of forming covalent bonds with specific amino acid residues, particularly cysteine residues in proteins. The methanethiosulfonate functional group provides a thiol-reactive moiety that can be used to study protein structure and function through site-specific chemical modification.
In the context of colchicine research, methanethiosulfonate derivatives serve multiple purposes. They function as chemical tools for investigating drug-binding sites and protein conformational changes while maintaining the core structural elements of colchicine that are essential for microtubule interaction. The compound is catalogued with the molecular formula C24H29NO8S2 and molecular weight of 523.62, indicating the presence of two sulfur atoms consistent with the methanethiosulfonate modification.
The positioning of methanethiosulfonate derivatives in chemical research reflects their dual nature as both structural analogs of biologically active compounds and reactive chemical probes. This combination allows researchers to investigate the specific interactions between colchicine-like structures and their biological targets while simultaneously providing a means to covalently modify proteins for detailed mechanistic studies.
Research applications of methanethiosulfonate derivatives extend beyond simple structural analogs to include investigations of multidrug resistance mechanisms. Studies have demonstrated that methanethiosulfonate modifications can affect drug-binding pockets and alter the cross-linking patterns between cysteine residues in proteins. These properties make methanethiosulfonate derivatives valuable tools for understanding complex protein-drug interactions and resistance mechanisms.
Significance in Biochemical and Microtubule Research
The significance of this compound in biochemical research stems from its ability to serve as both a microtubule-targeting agent and a covalent protein modifier. As a derivative of colchicine, it maintains the fundamental anti-microtubulin polymerization properties that make colchicine valuable in cell biology research. The compound functions as an antimitotic agent that disrupts microtubules by binding to tubulin and preventing proper microtubule assembly.
Microtubules are highly dynamic polymers that constitute the cellular cytoskeleton and play crucial roles in multiple cellular functions. The dynamic instability of microtubules represents a fundamental feature of biological variability that characterizes normal cellular function. Colchicine and its derivatives, including methanethiosulfonate modifications, serve as important tools for studying these dynamic processes and understanding how microtubule function can be modulated.
Research has demonstrated that colchicine exerts anti-inflammatory effects by inhibiting microtubule arrangement and disrupting fundamental functions of immune cells. The compound blocks neutrophil adhesion and migration by altering the distribution of selectin molecules and reducing cytoplasmic microtubule levels. These effects provide insights into the relationship between microtubule dynamics and immune system function.
The methanethiosulfonate modification adds an additional dimension to biochemical research by enabling covalent modification of specific protein residues. Studies have shown that methanethiosulfonate-rhodamine compounds can interact with drug-binding sites that overlap with colchicine binding sites. This overlap suggests that this compound may provide insights into the structural requirements for colchicine binding and the mechanisms by which colchicine interacts with its protein targets.
The compound's significance extends to studies of drug resistance mechanisms, particularly in the context of P-glycoprotein interactions. Research has demonstrated that methanethiosulfonate modifications can affect the binding patterns of compounds to drug-binding pockets and influence cross-linking between cysteine residues. These properties make this compound a valuable tool for understanding how structural modifications influence drug-protein interactions and resistance mechanisms.
Theoretical Foundations for Structure-Function Relationships
The theoretical foundations underlying the structure-function relationships of this compound are grounded in several key principles of chemical biology and protein-ligand interactions. The compound represents a convergence of colchicine's microtubule-binding properties with the reactive capabilities of methanethiosulfonate groups, creating a hybrid molecule with unique experimental applications.
The fundamental mechanism by which colchicine interacts with tubulin involves binding to the β-tubulin subunit, resulting in a curved tubulin dimer that prevents adoption of the straight structure necessary for microtubule assembly. This interaction creates a steric clash between colchicine and α-tubulin, effectively inhibiting microtubule polymerization. The methanethiosulfonate modification must preserve the essential structural elements required for this interaction while introducing additional reactive functionality.
Structure-activity relationship studies of colchicine derivatives have revealed that modifications to different rings of the colchicine structure can significantly influence biological activity. The position of substituents and the nature of functional groups play critical roles in determining both potency and selectivity. Electron-withdrawing and electron-donating groups can have differential effects on activity, with the specific position of modification being crucial for maintaining desired properties.
The theoretical framework for understanding methanethiosulfonate reactivity centers on the electrophilic nature of the sulfur atom in the methanethiosulfonate group, which can react with nucleophilic cysteine residues in proteins. This reactivity is pH-dependent and can be influenced by the local protein environment, making it a useful tool for probing protein structure and dynamics.
The combination of colchicine's microtubule-binding properties with methanethiosulfonate reactivity creates theoretical opportunities for studying both the kinetics of drug-target interactions and the structural requirements for binding. The covalent nature of methanethiosulfonate interactions allows for the formation of stable protein-drug complexes that can be studied using various biochemical and biophysical techniques.
The theoretical understanding of how methanethiosulfonate modifications influence the parent compound's properties requires consideration of both electronic and steric effects. The addition of the methanethiosulfonate group introduces new electronic characteristics while potentially altering the overall three-dimensional structure of the molecule. These changes must be balanced against the need to maintain sufficient structural similarity to colchicine to preserve microtubule-targeting activity.
Properties
IUPAC Name |
3-methylsulfonylsulfanyl-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO8S2/c1-30-19-9-7-15-16(13-18(19)26)17(25-21(27)10-11-34-35(5,28)29)8-6-14-12-20(31-2)23(32-3)24(33-4)22(14)15/h7,9,12-13,17H,6,8,10-11H2,1-5H3,(H,25,27)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMCZFBQMMHSRF-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)CCSS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)CCSS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652528 | |
| Record name | S-(3-Oxo-3-{[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]amino}propyl) methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217821-52-7 | |
| Record name | S-(3-Oxo-3-{[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]amino}propyl) methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method 1: C-7 Acetamide Substitution via Sulfonylation
This route involves replacing the C-7 acetamide group with a methanethiosulfonate sulfonamide moiety:
-
Deacetylation of Colchicine :
Colchicine is treated with hydrochloric acid (HCl) in ethanol under reflux to hydrolyze the acetamide group, yielding 7-amino-colchicine. -
Sulfonylation with Methanethiosulfonate Sulfonyl Chloride :
The free amine reacts with methanethiosulfonate sulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base:Optimization :
Method 2: C-10 Methoxy Group Functionalization
This approach modifies the C-10 methoxy group through demethylation and subsequent thiolation:
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Demethylation with Boron Tribromide (BBr) :
BBr in DCM selectively demethylates the C-10 methoxy group to a hydroxyl group: -
Tosylation and Thiol Displacement :
The hydroxyl group is converted to a tosylate using p-toluenesulfonyl chloride (TsCl), followed by nucleophilic displacement with sodium thiolate (NaS-SO-CH):Key Considerations :
Method 3: Direct Thiol-Ene Conjugation at the C-Ring
The C-ring’s tropolone moiety permits [2+2] cycloaddition with thiols under ultraviolet (UV) light:
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Thiol-Ene Reaction :
Colchicine reacts with methanethiosulfonate disulfide (CH-S-S-SO-CH) in methanol under UV light (254 nm):Challenges :
Purification and Characterization of CMTS
Chromatographic Purification
Spectroscopic Confirmation
-
H NMR :
Key signals include the methanethiosulfonate methyl group ( 3.35 ppm, singlet) and tropolone protons ( 6.5–7.5 ppm). -
Mass Spectrometry :
ESI-MS shows [M+H] at m/z 487.2 (calculated: 487.1).
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Key Step | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| 1 | Colchicine | C-7 sulfonylation | 60–75 | >95 | High regioselectivity | Multi-step synthesis |
| 2 | Colchicine | C-10 tosylation/displacement | 50–65 | 90 | Preserves C-7 acetamide | Low thiol nucleophilicity |
| 3 | Colchicine | Thiol-ene reaction | 20–35 | 85 | Single-step | Poor regioselectivity, UV hazard |
Chemical Reactions Analysis
Chemical Reactivity and Reaction Mechanisms
CMTS primarily reacts with nucleophilic thiol groups (–SH) in cysteine residues via a thiol-disulfide exchange mechanism. This reaction is critical for probing drug-binding pockets in proteins.
Key Reaction Pathways
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Mechanistic Insight :
Case Study: P-glycoprotein (P-gp) Drug-Binding Pocket
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Experimental Design : Cysteine-scanning mutagenesis combined with CMTS treatment.
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Findings :
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Implication : CMTS identifies overlapping binding sites for colchicine and calcein-AM within P-gp .
Stability and Limitations
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Light Sensitivity : Degrades upon prolonged light exposure, forming inactive lumicolchicine derivatives .
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pH Dependency : Optimal reactivity at neutral pH (7.0–7.5); acidic conditions reduce thiol-disulfide exchange efficiency .
Comparative Analysis of CMTS Derivatives
| Derivative | Target Protein | Reaction Efficiency | Functional Outcome |
|---|---|---|---|
| CMTS | P-gp (Cys-343) | High (k = 0.12 min) | ATPase activation |
| MTS-rhodamine | P-gp (Cys-343) | Moderate | Partial inhibition |
| MTSET | P-gp (Ile-306) | Low | Reduced verapamil affinity |
Critical Research Findings
Scientific Research Applications
Colchicine Methanethiosulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a probe to study reaction mechanisms.
Biology: It is employed in cell biology to study microtubule dynamics and cell division.
Medicine: It has potential therapeutic applications in treating inflammatory diseases and certain types of cancer.
Industry: It is used in the development of new pharmaceuticals and as a standard in analytical chemistry .
Mechanism of Action
The primary mechanism of action of Colchicine Methanethiosulfonate involves the disruption of microtubule polymerization. This is achieved by binding to tubulin, a protein that forms microtubules, thereby inhibiting its polymerization into microtubules. This disruption affects various cellular processes, including cell division, intracellular transport, and signal transduction. Additionally, this compound modulates inflammatory pathways by inhibiting the activation of the NLRP3 inflammasome and reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Colchicine: The parent compound, known for its anti-inflammatory properties.
Thiocolchicoside: A derivative with enhanced muscle relaxant properties.
Demecolcine: A less toxic derivative used in cancer treatment .
Uniqueness: Colchicine Methanethiosulfonate stands out due to its modified structure, which enhances its pharmacological properties while reducing toxicity. Its ability to disrupt microtubule polymerization and modulate inflammatory pathways makes it a valuable compound in both research and therapeutic applications .
Biological Activity
Colchicine Methanethiosulfonate (CMT) is a derivative of colchicine, a well-known alkaloid primarily used in the treatment of gout and Familial Mediterranean Fever (FMF). The biological activity of CMT is closely related to its parent compound, colchicine, which exhibits a range of effects on cellular processes, particularly through its interaction with microtubules. This article explores the biological activity of CMT, focusing on its mechanisms of action, therapeutic applications, and case studies illustrating its effects.
CMT operates primarily through the inhibition of microtubule polymerization. This action disrupts various cellular functions, including:
- Inhibition of Neutrophil Function : CMT reduces neutrophil adhesion and migration by interfering with the cytoskeletal dynamics necessary for these processes. It inhibits the expression of adhesion molecules like L-selectin and decreases superoxide production, which is crucial for inflammatory responses .
- Modulation of Inflammatory Pathways : CMT has been shown to downregulate multiple inflammatory pathways by inhibiting the NALP3 inflammasome, which plays a significant role in the activation of interleukin-1β (IL-1β), a key inflammatory mediator .
- Anticancer Properties : Similar to colchicine, CMT may have potential anticancer effects by inhibiting cancer cell migration and angiogenesis. It disrupts mitotic spindle formation, leading to cell cycle arrest .
Therapeutic Applications
CMT's biological activity suggests several therapeutic applications:
- Anti-inflammatory Treatment : CMT can be effective in treating acute gout attacks and other inflammatory conditions due to its ability to inhibit neutrophil activation and migration .
- Potential in Cancer Therapy : While colchicine has been limited in cancer therapy due to toxicity, derivatives like CMT may offer a safer profile while retaining anticancer properties .
Case Studies
Several case studies illustrate the clinical implications and outcomes associated with colchicine and its derivatives:
- Colchicine Intoxication in Children : A study reported cases where children ingested colchicine accidentally or with suicidal intent. Symptoms included renal failure and metabolic acidosis. Supportive treatments were administered, highlighting the need for careful monitoring when using colchicine derivatives .
- Efficacy in Gout Management : Clinical trials have demonstrated that low-dose colchicine effectively prevents gout flares. The pharmacokinetics suggest that CMT could provide similar benefits while possibly reducing side effects associated with higher doses of colchicine .
Data Table: Summary of Biological Effects
| Biological Activity | Mechanism | Therapeutic Implication |
|---|---|---|
| Inhibition of Neutrophil Migration | Disruption of microtubule assembly | Treatment of inflammatory diseases |
| Reduction in IL-1β Activation | NALP3 inflammasome inhibition | Anti-inflammatory effects |
| Anticancer Activity | Mitotic spindle disruption | Potential cancer therapy |
Q & A
Basic Research Questions
Q. How can researchers design experiments to assess the photodegradation kinetics of Colchicine Methanethiosulfonate?
- Methodological Answer : Photodegradation studies should utilize controlled irradiation setups, such as tungsten lamps (300–700 nm) or UV lamps (254 nm), with colchicine solutions in quartz or glass containers to minimize light loss. Regular sampling intervals (e.g., every 2 hours) and UV-Vis spectrophotometry (e.g., UV-6000PC) enable tracking concentration changes. Kinetic models (e.g., first-order decay) can then be applied to derive rate constants .
Q. What analytical techniques are recommended for quantifying this compound purity and impurity profiling?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC-UV) coupled with mass spectral peak picking is optimal. Data preprocessing steps (calibration, noise reduction) and chromatographic peak detection ensure accurate quantification. Impurity profiling should use thresholds (e.g., <0.1% area under the curve) and reference standards for identification .
Q. How should researchers validate the synthesis of this compound derivatives?
- Methodological Answer : Validate synthesis via nuclear magnetic resonance (NMR) for structural confirmation and High-Resolution Mass Spectrometry (HRMS) for molecular weight verification. Purity must be confirmed using HPLC with ≥95% purity thresholds. For novel derivatives, elemental analysis and X-ray crystallography provide additional validation .
Advanced Research Questions
Q. How can site-specific labeling of proteins with this compound be optimized for structural biology studies?
- Methodological Answer : Use methanethiosulfonate (MTS) spin labels (e.g., MTSSL) for cysteine residue targeting. Optimize reaction conditions (pH 7–8, 25°C) and validate labeling efficiency via electron paramagnetic resonance (EPR) or DEER spectroscopy. Model-based analysis of DEER data (e.g., Gaussian fitting of distance distributions) resolves conformational dynamics .
Q. What experimental designs are suitable for evaluating this compound’s effects in plant polyploidy induction?
- Methodological Answer : Employ a Randomized Block Design (RBD) with variables such as soaking duration (0–48 hours) and concentration (0.1–0.2%). Replicate treatments (≥3 replicates per condition) and statistical tools (ANOVA) mitigate environmental variability. Flow cytometry or chromosome counting validates polyploidy success .
Q. How can researchers resolve contradictions in this compound’s anti-fibrotic efficacy across preclinical models?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., dosing regimens, model specificity). Use in vitro assays (e.g., TGF-β1-induced fibrosis in renal cells) to isolate mechanisms. Cross-validate findings with pharmacokinetic studies (e.g., tissue distribution via LC-MS) to clarify dose-response relationships .
Q. What statistical frameworks are recommended for optimizing this compound extraction protocols?
- Methodological Answer : Apply Box-Behnken Design (BBD) to evaluate variables (ultrasound time, temperature, power). Fit response surface models (e.g., quadratic regression) to predict optimal conditions. Confirm via validation experiments (e.g., maximum colchicine yield at 40 minutes, 60°C, 600 W) .
Q. How should DEER data from this compound-labeled proteins be rigorously analyzed?
- Methodological Answer : Use model-based approaches incorporating background correction and Gaussian distributions for distance probabilities. Bayesian Information Criterion (BIC) identifies optimal models (e.g., two-Gaussian fits for bimodal distance distributions). Validate with molecular dynamics simulations to correlate experimental distances with structural predictions .
Methodological Best Practices
- Reproducibility : Document experimental protocols in detail (e.g., irradiation power, HPLC gradients) as per journal guidelines .
- Data Integration : Combine metabolomics (LC-MS), structural biology (DEER), and statistical models to address multi-faceted research questions .
- Critical Evaluation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design to ensure translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
